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Compound of Interest

4-Isobutoxy-3-methoxybenzoic
Compound Name: d
aci

Cat. No.: B1349244

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-
Isobutoxy-3-methoxybenzoic acid. Due to the limited availability of published experimental
data for this specific molecule, this document presents a predictive analysis based on the well-
documented spectroscopic characteristics of structurally analogous compounds. The
information herein is intended to serve as a reference for the identification, characterization,
and quality control of 4-Isobutoxy-3-methoxybenzoic acid in research and development
settings.

Chemical Structure and Properties

4-1sobutoxy-3-methoxybenzoic acid belongs to the class of aromatic carboxylic acids. Its
structure features a benzoic acid core substituted with a methoxy group at the C3 position and
an isobutoxy group at the C4 position.
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Property

Value

Molecular Formula

C12H1604

Molecular Weight 224.25 g/mol [1]
IUPAC Name 4-1sobutoxy-3-methoxybenzoic acid
InChl Key SBHFJHQPZDLFTD-UHFFFAOYSA-N[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 4-lIsobutoxy-3-methoxybenzoic acid. These

predictions are derived from the analysis of similar compounds, including various

methoxybenzoic and alkoxybenzoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR): The expected *H NMR spectrum will show distinct signals
corresponding to the aromatic protons, the isobutoxy group protons, the methoxy group

protons, and the acidic proton of the carboxylic acid.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~12.0-13.0 Singlet (broad) 1H -COOH
~75-7.7 Multiplet 2H Aromatic (H-2, H-6)
~6.9-7.1 Doublet 1H Aromatic (H-5)
~3.9 Singlet 3H -OCHs
~3.8 Doublet 2H -OCHz(isobutoxy)
~2.0-2.2 Multiplet 1H -CH (isobutoxy)
~1.0 Doublet 6H -CH(CH?3)2 (isobutoxy)
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13C NMR (Carbon NMR): The 3C NMR spectrum will provide information on the carbon
framework of the molecule.

Chemical Shift (6, ppm) Assignment
~167 - 170 -COOH

~150 - 155 Aromatic (C-4)
~147 - 150 Aromatic (C-3)
~122 - 125 Aromatic (C-1)
~115-120 Aromatic (C-6)
~112 - 115 Aromatic (C-2)
~110- 113 Aromatic (C-5)
~74 -76 -OCH:2 (isobutoxy)
~55-57 -OCHs

~28 - 30 -CH (isobutoxy)
~19-21 -CH(CH?3)2 (isobutoxy)

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in
the molecule.
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Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad O-H stretch (carboxylic acid)
2960-2850 Medium-Strong C-H stretch (aliphatic)
1680-1710 Strong C=0 stretch (carboxylic acid)
1590-1615 Medium C=C stretch (aromatic)
1250-1300 Strong C-O stretch (aryl ether)
1020-1075 Medium C-O stretch (alkyl ether)

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation
pattern of the molecule.

m/z Relative Intensity Assignment
224 High [M]* (Molecular ion)
209 Medium [M - CHs]*

) [M - CaHs]* or [M - CaH90 +
168 High

H]*
151 Medium [M - CaHoO]*
] [Fragment from cleavage of

135 Medium

ether linkages]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.
Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of 4-lIsobutoxy-3-methoxybenzoic
acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-de).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2
seconds.

o Use tetramethylsilane (TMS) as an internal standard (O ppm).
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay
of 2-5 seconds.

IR Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and
press into a thin, transparent pellet.

o ATR: Place a small amount of the solid sample directly on the diamond crystal of the
Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Collect a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Collect the sample spectrum over a range of 4000-400 cm~1.
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o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

 Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron lonization (EI).

o Data Acquisition:

o EI-MS: Introduce the sample into the ion source, typically via a direct insertion probe or a
gas chromatograph. The standard electron energy is 70 eV.

o ESI-MS: Infuse the sample solution into the ESI source at a constant flow rate. Spectra
can be acquired in both positive and negative ion modes.

o Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Isobutoxy-3-methoxybenzoic acid.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1349244?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Compound Synthesis & Purification

Synthesis of 4-Isobutoxy-3-methoxybenzoic acid

y
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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of
4-1sobutoxy-3-methoxybenzoic acid. Experimental verification is essential to confirm these

predictions and to establish a definitive analytical profile for this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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